molecular formula C17H17F2NOS B6540890 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide CAS No. 1058459-28-1

2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide

Cat. No.: B6540890
CAS No.: 1058459-28-1
M. Wt: 321.4 g/mol
InChI Key: HLRHKNYFUNVMBD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution at the 2 and 6 positions and a thiophen-2-yl group attached to a cyclopentyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution can be introduced using appropriate fluorinating agents under controlled conditions. The thiophen-2-yl group can be attached through a cyclopentyl ring using a suitable coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of reduced derivatives such as alcohols or amines.

  • Substitution: : Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be utilized in the production of advanced materials, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-{[1-(tetrahydro-2-thiophenyl)cyclopentyl]methyl}benzamide

  • 2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzamide

Uniqueness

2,6-Difluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is unique due to its specific structural features, such as the presence of the thiophen-2-yl group and the difluoro substitution. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NOS/c18-12-5-3-6-13(19)15(12)16(21)20-11-17(8-1-2-9-17)14-7-4-10-22-14/h3-7,10H,1-2,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRHKNYFUNVMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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